molecular formula C23H22F4N6O2 B8175997 Hpk1-IN-3

Hpk1-IN-3

Cat. No.: B8175997
M. Wt: 490.5 g/mol
InChI Key: RZLXOEIALAVGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HPK1-IN-3 is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 plays a crucial role in regulating immune cell functions, particularly in T cells and dendritic cells. By inhibiting HPK1, this compound aims to enhance immune responses, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HPK1-IN-3 involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving halogenation, alkylation, and cyclization . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions: HPK1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

HPK1-IN-3 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of downstream signaling molecules such as the linker of activated T cells (LAT) and Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP76). As a result, T cell receptor (TCR) signaling is enhanced, leading to increased T cell activation and cytokine production . Additionally, HPK1 inhibition promotes dendritic cell maturation and antigen presentation, further boosting immune responses .

Properties

IUPAC Name

4-[2-fluoro-6-(trifluoromethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F4N6O2/c1-33-7-6-12-9-18(35-2)17(8-13(12)11-33)30-22-29-10-14(20(28)34)21(32-22)31-19-15(23(25,26)27)4-3-5-16(19)24/h3-5,8-10H,6-7,11H2,1-2H3,(H2,28,34)(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXOEIALAVGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=C(C=CC=C4F)C(F)(F)F)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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